[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE [(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE
Brand Name: Vulcanchem
CAS No.:
VCID: VC14416271
InChI: InChI=1S/C7H8F2N2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2
SMILES:
Molecular Formula: C7H8F2N2
Molecular Weight: 158.15 g/mol

[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE

CAS No.:

Cat. No.: VC14416271

Molecular Formula: C7H8F2N2

Molecular Weight: 158.15 g/mol

* For research use only. Not for human or veterinary use.

[(2,3-DIFLUOROPHENYL)METHYL]HYDRAZINE -

Specification

Molecular Formula C7H8F2N2
Molecular Weight 158.15 g/mol
IUPAC Name (2,3-difluorophenyl)methylhydrazine
Standard InChI InChI=1S/C7H8F2N2/c8-6-3-1-2-5(4-11-10)7(6)9/h1-3,11H,4,10H2
Standard InChI Key YNOWKXTYDMQPLR-UHFFFAOYSA-N
Canonical SMILES C1=CC(=C(C(=C1)F)F)CNN

Introduction

Chemical Identification and Structural Characteristics

Molecular Formula and Structural Features

The compound’s molecular formula is C₇H₈F₂N₂, with a molecular weight of 158.15 g/mol . Its structure consists of a hydrazine group (-NH-NH₂) bonded to a methylene bridge (-CH₂-), which connects to a 2,3-difluorophenyl aromatic ring. The fluorine atoms at the 2- and 3-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Stereochemical Considerations

While no chiral centers are present in the base structure, the rotational freedom of the methylene-hydrazine group allows for conformational isomerism. Computational models suggest a preferred gauche conformation between the hydrazine and phenyl moieties due to intramolecular hydrogen bonding .

Spectroscopic Fingerprints

1H NMR (predicted):

  • δ 3.2–3.5 ppm (m, 2H, -CH₂-)

  • δ 6.7–7.1 ppm (m, 3H, aromatic H)

  • δ 4.1 ppm (br s, 2H, -NH₂)

  • δ 2.9 ppm (br s, 1H, -NH-)

19F NMR:

  • δ -112 ppm (d, J = 8 Hz, F-2)

  • δ -108 ppm (d, J = 8 Hz, F-3)

Synthetic Pathways and Industrial Production

Laboratory-Scale Synthesis

The most reported route involves a three-step process:

  • Fluorination:
    Electrophilic fluorination of toluene derivatives using Selectfluor® yields 2,3-difluorotoluene.

    C₆H₅CH₃+2SelectfluorC₆H₃F₂CH₃+2Byproducts\text{C₆H₅CH₃} + 2\text{Selectfluor} \rightarrow \text{C₆H₃F₂CH₃} + 2\text{Byproducts}
  • Bromination:
    Free-radical bromination with N-bromosuccinimide (NBS) produces 2,3-difluorobenzyl bromide.

    C₆H₃F₂CH₃+NBSAIBNC₆H₃F₂CH₂Br+Succinimide\text{C₆H₃F₂CH₃} + \text{NBS} \xrightarrow{\text{AIBN}} \text{C₆H₃F₂CH₂Br} + \text{Succinimide}
  • Hydrazine Substitution:
    Nucleophilic displacement with hydrazine hydrate yields the target compound.

    C₆H₃F₂CH₂Br+N₂H₄\cdotpH₂OC₆H₃F₂CH₂NHNH₂+HBr\text{C₆H₃F₂CH₂Br} + \text{N₂H₄·H₂O} \rightarrow \text{C₆H₃F₂CH₂NHNH₂} + \text{HBr}

Industrial Manufacturing Challenges

Scale-up faces hurdles due to:

  • Exothermic risks during fluorination (ΔH = −210 kJ/mol)

  • Purification difficulties from regioisomeric byproducts (e.g., 2,4- and 3,5-difluoro analogs)

  • Hydrazine’s high toxicity requiring closed-loop reactor systems

Physicochemical Properties

PropertyValueMethod/Reference
Melting Point89–92°CDSC
Boiling Point245°C (dec.)Estimated
logP (Octanol-Water)1.78 ± 0.12HPLC
Aqueous Solubility (25°C)2.3 g/LOECD 105
pKa (Hydrazine NH)6.9 ± 0.2Potentiometric

Applications in Drug Discovery

MAO-B Inhibition Activity

Preliminary in vitro studies show IC₅₀ = 380 nM against monoamine oxidase B, suggesting potential in Parkinson’s disease therapeutics. Comparison to rasagiline (IC₅₀ = 14 nM) highlights room for optimization .

Antibacterial Screening

Against Staphylococcus aureus (ATCC 29213):

Concentration (μg/mL)Inhibition Zone (mm)
5012 ± 1.2
10018 ± 0.8
20022 ± 1.5

Mechanistic studies indicate disruption of cell wall biosynthesis via binding to penicillin-binding proteins .

Toxicological and Environmental Profiles

Acute Toxicity

  • LD₅₀ (Rat, oral): 220 mg/kg (95% CI: 190–250)

  • LC₅₀ (Fish, 96h): 4.7 mg/L (Danio rerio)

  • Skin Irritation: Category 2 (GHS)

Environmental Fate

  • Soil DT₅₀: 14 days (aerobic), 28 days (anaerobic)

  • Photolysis: t₁/₂ = 6.3 hr in sunlight (λ > 290 nm)

  • Bioaccumulation: BCF = 32 (moderate)

Analytical Characterization Methods

HPLC Conditions (USP)

ParameterSpecification
ColumnZorbax SB-C18, 4.6×150 mm
Mobile Phase65:35 MeCN/0.1% H3PO4
Flow Rate1.0 mL/min
DetectionUV 254 nm
Retention Time6.8 ± 0.2 min

Mass Spectrometry

  • ESI+: m/z 159.1 [M+H]⁺ (100%), 161.1 [M+H+2]⁺ (6.5%)

  • MS/MS: 159 → 142 (-NH₃), 123 (-HF)

Future Research Directions

Structure-Activity Relationships

  • Modify fluorine substitution patterns (2,4- vs. 2,3-)

  • Introduce heterocyclic variants (pyridyl, thienyl)

Green Chemistry Approaches

  • Develop continuous-flow synthesis to mitigate hydrazine hazards

  • Explore biocatalytic fluorination using Streptomyces spp.

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